(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 2432848-98-9
VCID: VC11664442
InChI: InChI=1S/C8H7Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3
SMILES: COC1=C(C=C(C(=C1F)CO)Br)Br
Molecular Formula: C8H7Br2FO2
Molecular Weight: 313.95 g/mol

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol

CAS No.: 2432848-98-9

Cat. No.: VC11664442

Molecular Formula: C8H7Br2FO2

Molecular Weight: 313.95 g/mol

* For research use only. Not for human or veterinary use.

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol - 2432848-98-9

Specification

CAS No. 2432848-98-9
Molecular Formula C8H7Br2FO2
Molecular Weight 313.95 g/mol
IUPAC Name (4,6-dibromo-2-fluoro-3-methoxyphenyl)methanol
Standard InChI InChI=1S/C8H7Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3
Standard InChI Key DDWOLTIIPBPPFC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1F)CO)Br)Br
Canonical SMILES COC1=C(C=C(C(=C1F)CO)Br)Br

Introduction

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is a complex organic compound with a molecular formula of C₈H₇Br₂FO₂ and a molecular weight of approximately 313.9463 g/mol . This compound is characterized by its unique substitution pattern on the phenyl ring, featuring two bromine atoms, one fluorine atom, and a methoxy group. The presence of these halogens and the methoxy group significantly influences its chemical properties and reactivity.

Synthesis and Applications

The synthesis of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol typically involves multi-step organic reactions, including halogenation and methylation processes. This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical applications. Its unique halogenation pattern makes it a valuable precursor for further functionalization reactions.

Safety and Handling

Handling (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol requires caution due to its potential toxicity and reactivity. Safety data sheets (SDS) recommend flushing eyes with water in case of exposure and avoiding inhalation of dust or fumes . The compound should be stored in a well-ventilated area, away from sources of ignition.

Research Findings and Future Directions

Research on (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is limited, but its unique structure suggests potential applications in organic synthesis and materials science. Future studies could explore its reactivity in various chemical environments and its utility as a building block for complex organic molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator